molecular formula C23H16Br2O2S B5041831 (2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one

(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one

Cat. No.: B5041831
M. Wt: 516.2 g/mol
InChI Key: XQDCGZJSCMBVSV-MTJSOVHGSA-N
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Description

(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one is a complex organic compound with a unique structure that includes bromine atoms, a benzothiophene core, and a methoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group using reagents like sodium methoxide or dimethyl sulfate.

    Formation of the Benzothiophene Core: Cyclization reactions involving sulfur sources such as thiourea or elemental sulfur.

    Aldol Condensation: Formation of the final product through an aldol condensation reaction between the benzothiophene derivative and the brominated methoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound into its reduced forms.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and reactivity.

    Materials Science: Application in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one is unique due to its combination of bromine atoms, a benzothiophene core, and a methoxy-substituted phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2Z)-2-[[3,5-dibromo-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Br2O2S/c1-14-6-8-15(9-7-14)13-27-23-18(24)10-16(11-19(23)25)12-21-22(26)17-4-2-3-5-20(17)28-21/h2-12H,13H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCGZJSCMBVSV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)C4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=C\3/C(=O)C4=CC=CC=C4S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Br2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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